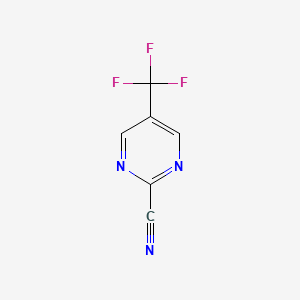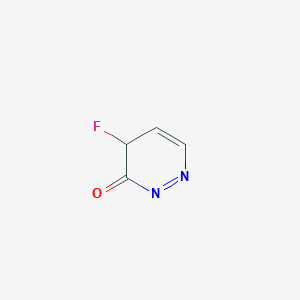![molecular formula C29H59NO4Si B12283929 tert-butyl N-[(E)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B12283929.png)
tert-butyl N-[(E)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[(E)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate is a complex organic compound that features a tert-butyl group, a dimethylsilyl group, and a carbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(E)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate typically involves multiple steps, starting from commercially available materials. One common approach includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a brominated indole derivative.
Formylation: The precursor undergoes Vilsmeier formylation to introduce a formyl group at a specific position.
Reduction: The formyl group is reduced to an alcohol using sodium borohydride in methanol.
Protection: The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Introduction of Formyl Group: A formyl group is introduced into the protected compound using n-butyllithium as a base and dimethylformamide as an electrophile in anhydrous tetrahydrofuran at low temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification steps.
化学反応の分析
Types of Reactions
tert-Butyl N-[(E)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups within the molecule.
Substitution: Substitution reactions can replace certain groups with others, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
tert-Butyl N-[(E)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate has several scientific research applications:
作用機序
The mechanism of action of tert-butyl N-[(E)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound shares structural similarities and is used as a precursor to biologically active natural products.
tert-Butyl (3-hydroxypropyl)carbamate: Another compound with a tert-butyl group and carbamate moiety, used in various chemical applications.
Uniqueness
Its ability to serve as a precursor to complex natural products and its potential therapeutic properties distinguish it from other similar compounds .
特性
分子式 |
C29H59NO4Si |
|---|---|
分子量 |
513.9 g/mol |
IUPAC名 |
tert-butyl N-[(E)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate |
InChI |
InChI=1S/C29H59NO4Si/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(34-35(8,9)29(5,6)7)25(24-31)30-27(32)33-28(2,3)4/h22-23,25-26,31H,10-21,24H2,1-9H3,(H,30,32)/b23-22+ |
InChIキー |
BNQGEEYVRPZAHL-GHVJWSGMSA-N |
異性体SMILES |
CCCCCCCCCCCCC/C=C/C(C(CO)NC(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C |
正規SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(Diethoxyphosphorylmethoxy)-3-phenylmethoxypropyl] methanesulfonate](/img/structure/B12283849.png)
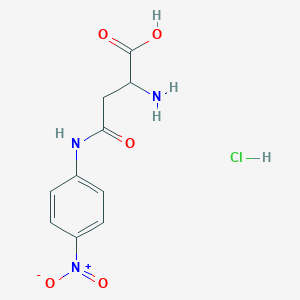
![methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B12283871.png)
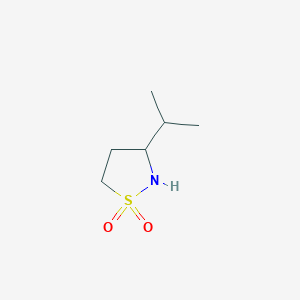
![2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B12283878.png)

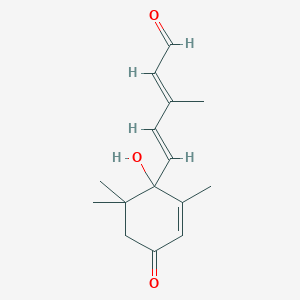
![tert-butyl N-[(3R,4S)-4-methoxypiperidin-3-yl]carbamate hemioxalate](/img/structure/B12283890.png)
![2-Oxa-8-azaspiro[4.5]decan-4-amine;dihydrochloride](/img/structure/B12283891.png)
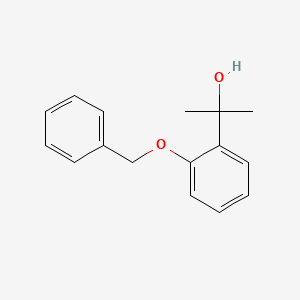
![7-Bromobenzo[D]isothiazole-3-carboxylic acid](/img/structure/B12283895.png)

